molecular formula C12H14ClNO3 B2698838 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide CAS No. 1989459-98-4

4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide

Cat. No.: B2698838
CAS No.: 1989459-98-4
M. Wt: 255.7
InChI Key: KWTXYYDOQLRPKA-UHFFFAOYSA-N
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Description

4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is an organic compound with a molecular formula of C12H14ClNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction between 4-chlorobenzoic acid and the tetrahydrofuran derivative. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Hydroxylation: The hydroxyl group is introduced through selective oxidation of the tetrahydrofuran ring using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted benzamide derivatives

Scientific Research Applications

4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The chloro group and the hydroxyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(tetrahydrofuran-2-ylmethyl)benzamide
  • 4-chloro-N-(2,2,2-trichloro-1-(tetrahydrofuran-2-ylmethyl)amino)ethyl)benzamide
  • N-(2-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)carbamoyl)vinyl)benzamide

Uniqueness

4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is unique due to the presence of the hydroxyl group on the tetrahydrofuran ring, which can significantly influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

IUPAC Name

4-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-10-3-1-9(2-4-10)11(15)14-7-12(16)5-6-17-8-12/h1-4,16H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTXYYDOQLRPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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